![molecular formula C17H13Cl2N5OS B607233 4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile CAS No. 1202041-71-1](/img/structure/B607233.png)
4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile
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Overview
Description
The compound “4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a thiophene ring, a morpholine ring, and a nitrile group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered heterocycle that is considered a pharmacologically important active scaffold . The thiophene ring is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions . The nitrile group can undergo hydrolysis, reduction, and other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the nitrile group could increase its polarity, while the presence of the aromatic rings could increase its stability .
Scientific Research Applications
Antileishmanial Activity : 1,2,4-triazole derivatives, including those with morpholine, have been studied for their antileishmanial activities. In vitro studies against Leishmania infantum promastigots indicated significant antiparasitic effects, especially for compounds with nitrothiophene substitution (Süleymanoğlu et al., 2018).
Antimicrobial Activities : Synthesized 1,2,4-triazole derivatives have been screened for their antimicrobial activities. Some derivatives demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).
Chemical Synthesis and Reactions : Studies have explored new routes to synthesize benzothiophenes, isothiazoles, and 1,2,3-dithiazoles using compounds like 4-chloro-1,2,3-dithiazole-5-thione, which react with morpholine (Emayan et al., 1997).
Pharmacological Effects : Derivatives of 1,2,4-triazole, especially those combined with morpholine, have been evaluated for their antinociceptive effects in mice, showing potential for pain relief without impacting motor coordination or myorelaxation (Listos Joanna et al., 2013).
Solvent-free Reactions : Research on 1,2,4-triazine-5-carbonitriles has included studies on reactions with morpholine under solvent-free conditions, revealing multiple pathways including aza-Diels–Alder reaction and unexpected decyanation (Kopchuk et al., 2017).
Future Directions
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5OS/c18-10-1-2-11(13(19)7-10)14-12(8-20)17(24-3-5-25-6-4-24)26-15(14)16-21-9-22-23-16/h1-2,7,9H,3-6H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMQWMAEFFQIRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=C(S2)C3=NC=NN3)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile |
Citations
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